molecular formula C6H5BrN2O B15244143 4-Amino-2-bromonicotinaldehyde

4-Amino-2-bromonicotinaldehyde

Cat. No.: B15244143
M. Wt: 201.02 g/mol
InChI Key: WYPSWPRKTXDYFS-UHFFFAOYSA-N
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Description

4-Amino-2-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O and a molar mass of 201.02 g/mol It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and the bromine atom at the 2nd carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromonicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol and catalysts such as hydrogen chloride gas .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow reactions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromonicotinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

    Oxidation: 4-Amino-2-bromonicotinic acid.

    Reduction: 4-Amino-2-bromonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-bromonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-bromonicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

4-amino-2-bromopyridine-3-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)

InChI Key

WYPSWPRKTXDYFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C=O)Br

Origin of Product

United States

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